3-Hydroxyisoquinoline-8-carboxylic acid
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Overview
Description
3-Hydroxyisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is used in various applications due to its chemical properties .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, which are similar to this compound, has been a subject of interest in recent years . These compounds are synthesized through various chemical reactions and structural modifications .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The molecular weight of this compound is 189.17 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not mentioned in the sources.Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as 3-Hydroxyisoquinoline-8-carboxylic acid, are versatile organic compounds used in various areas like organic synthesis, nanotechnology, and polymers . They are involved in many important reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .
Polymers
Carboxylic acids present applications in the area of polymers such as monomers, additives, catalysts, etc . They can be used in the modification of synthetic or natural polymers, and in the modification of the surface of nanoparticles metallic .
Medical Field
Carboxylic acids have applications in the medical field . Although specific applications of this compound in the medical field are not mentioned in the search results, it’s reasonable to infer that it could have potential applications given the broad use of carboxylic acids in this field.
Pharmacy
Carboxylic acids are also used in the pharmacy field . Again, while specific applications of this compound in pharmacy are not mentioned in the search results, it’s likely that it could have potential applications given the broad use of carboxylic acids in this field.
Chelating Agents
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . It’s plausible that this compound could have similar properties and applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to our compound of interest, exhibit a wide range of biological activities . They have been known to interact with various targets, leading to antimicrobial, anticancer, and antifungal effects .
Mode of Action
8-hydroxyquinolines, a related group of compounds, are known to be good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This chelation ability could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The broad biological activities of 8-hydroxyquinolines suggest that they may interact with multiple pathways .
Result of Action
8-hydroxyquinolines have been reported to exhibit antimicrobial, anticancer, and antifungal effects , suggesting that they may induce a variety of cellular responses.
Action Environment
Factors such as temperature, ventilation rates, and relative humidity can significantly impact indoor chemistry , which could potentially influence the action of the compound.
properties
IUPAC Name |
3-oxo-2H-isoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJQOZFACHZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1337881-30-7 |
Source
|
Record name | 3-hydroxyisoquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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